2-(2,4-difluorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Overview
Description
2-(2,4-Difluorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a difluorophenoxy group and a dimethoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of 2,4-difluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.
Preparation of 2-(2,4-difluorophenoxy)acetic acid: This involves the reaction of 2,4-difluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with 3,4-dimethoxyaniline: The final step involves the coupling of 2-(2,4-difluorophenoxy)acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The difluorophenoxy and dimethoxyphenyl groups contribute to its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: A precursor in the synthesis of 2-(2,4-difluorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide.
3,4-Dimethoxyaniline: Another precursor used in the synthesis.
2,4,5-Trifluoronitrobenzene: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of its difluorophenoxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPIGUICJCCFIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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